4-Pyridinecarboxylic acid,2-(2-phenylethoxy)-
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Overview
Description
4-Pyridinecarboxylic acid, 2-(2-phenylethoxy)- is an organic compound that belongs to the class of pyridinecarboxylic acids This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group at the fourth position and a 2-phenylethoxy group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinecarboxylic acid, 2-(2-phenylethoxy)- can be achieved through several synthetic routes. One common method involves the reaction of 4-pyridinecarboxylic acid with 2-phenylethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction typically takes place under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 4-Pyridinecarboxylic acid, 2-(2-phenylethoxy)- may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Pyridinecarboxylic acid, 2-(2-phenylethoxy)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridinecarboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The phenylethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridinecarboxylic acids, alcohols, aldehydes, and other functionalized derivatives.
Scientific Research Applications
4-Pyridinecarboxylic acid, 2-(2-phenylethoxy)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Pyridinecarboxylic acid, 2-(2-phenylethoxy)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
Uniqueness
4-Pyridinecarboxylic acid, 2-(2-phenylethoxy)- is unique due to the presence of the 2-phenylethoxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyridinecarboxylic acids and contributes to its specific applications in research and industry.
Properties
Molecular Formula |
C14H13NO3 |
---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
2-(2-phenylethoxy)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C14H13NO3/c16-14(17)12-6-8-15-13(10-12)18-9-7-11-4-2-1-3-5-11/h1-6,8,10H,7,9H2,(H,16,17) |
InChI Key |
HPVNTIHEDSHCSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=NC=CC(=C2)C(=O)O |
Origin of Product |
United States |
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